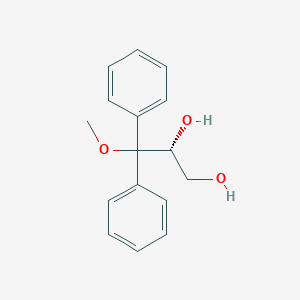
(R)-3-methoxy-3,3-diphenylpropane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-methoxy-3,3-diphenylpropane-1,2-diol is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of a methoxy group and two phenyl groups attached to a propane-1,2-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-methoxy-3,3-diphenylpropane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and methanol.
Grignard Reaction: Benzaldehyde is reacted with phenylmagnesium bromide to form 1,1-diphenylethanol.
Methoxylation: The hydroxyl group of 1,1-diphenylethanol is then methoxylated using methanol in the presence of an acid catalyst.
Chiral Resolution: The racemic mixture obtained is resolved into its enantiomers using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of ®-3-methoxy-3,3-diphenylpropane-1,2-diol may involve large-scale Grignard reactions followed by methoxylation and chiral resolution. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-3-methoxy-3,3-diphenylpropane-1,2-diol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of the compound can lead to the formation of alcohols or hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylmethane derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
®-3-methoxy-3,3-diphenylpropane-1,2-diol is used as a chiral building block in organic synthesis. It serves as a precursor for the synthesis of complex molecules and pharmaceuticals.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and chiral recognition processes.
Medicine
Industry
In the industrial sector, ®-3-methoxy-3,3-diphenylpropane-1,2-diol is used in the production of specialty chemicals and materials with specific optical properties.
Mechanism of Action
The mechanism of action of ®-3-methoxy-3,3-diphenylpropane-1,2-diol involves its interaction with specific molecular targets. The methoxy and phenyl groups play a crucial role in binding to enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s chiral nature allows for selective interactions with chiral biomolecules, enhancing its efficacy in various applications.
Comparison with Similar Compounds
Similar Compounds
(S)-3-methoxy-3,3-diphenylpropane-1,2-diol: The enantiomer of the compound with similar chemical properties but different biological activities.
3,3-diphenylpropane-1,2-diol: Lacks the methoxy group, resulting in different reactivity and applications.
3-methoxy-3-phenylpropane-1,2-diol: Contains only one phenyl group, leading to different chemical and biological properties.
Uniqueness
®-3-methoxy-3,3-diphenylpropane-1,2-diol is unique due to its chiral center and the presence of both methoxy and phenyl groups
Properties
Molecular Formula |
C16H18O3 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
(2R)-3-methoxy-3,3-diphenylpropane-1,2-diol |
InChI |
InChI=1S/C16H18O3/c1-19-16(15(18)12-17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15,17-18H,12H2,1H3/t15-/m1/s1 |
InChI Key |
KXVXRZKXOSZTNV-OAHLLOKOSA-N |
Isomeric SMILES |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](CO)O |
Canonical SMILES |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















